[1-(Morpholin-4-yl)cyclopropyl]methanamine
Overview
Description
[1-(Morpholin-4-yl)cyclopropyl]methanamine: is a chemical compound with the molecular formula C8H16N2O It is characterized by the presence of a morpholine ring attached to a cyclopropyl group, which is further connected to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Morpholin-4-yl)cyclopropyl]methanamine typically involves the reaction of morpholine with cyclopropylcarbinol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvent: Common solvents like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and efficiency, with careful control of reaction time, temperature, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Morpholin-4-yl)cyclopropyl]methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new catalysts and ligands.
Biology:
- Investigated for its potential role in biochemical pathways and enzyme interactions.
- Studied for its effects on cellular processes and signaling mechanisms.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacological properties and interactions with biological targets.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the formulation of novel polymers and resins.
Mechanism of Action
The mechanism of action of [1-(Morpholin-4-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular functions, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
- [1-(Piperidin-4-yl)cyclopropyl]methanamine
- [1-(Pyrrolidin-4-yl)cyclopropyl]methanamine
- [1-(Azepan-4-yl)cyclopropyl]methanamine
Comparison:
- Structural Differences: While [1-(Morpholin-4-yl)cyclopropyl]methanamine contains a morpholine ring, similar compounds may have different heterocyclic rings such as piperidine, pyrrolidine, or azepane.
- Chemical Properties: The presence of different heterocyclic rings can influence the compound’s reactivity, solubility, and stability.
- Biological Activity: The variation in ring structure can lead to differences in biological activity and specificity towards molecular targets.
Properties
IUPAC Name |
(1-morpholin-4-ylcyclopropyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-7-8(1-2-8)10-3-5-11-6-4-10/h1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKKRWLKMLJZSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1695222-68-4 | |
Record name | [1-(morpholin-4-yl)cyclopropyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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